molecular formula C18H17BrN4O2 B11058883 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole

Cat. No.: B11058883
M. Wt: 401.3 g/mol
InChI Key: UXTDKEUHZXHQLC-UHFFFAOYSA-N
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Description

2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps, starting with the preparation of the brominated benzodioxole precursor. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the tetraazole ring and the isopropylphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. The compound’s brominated benzodioxole moiety and tetraazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-2H-1,2,3,4-TETRAAZOLE is unique due to its combination of a brominated benzodioxole moiety and a tetraazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H17BrN4O2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(4-propan-2-ylphenyl)tetrazole

InChI

InChI=1S/C18H17BrN4O2/c1-11(2)12-3-5-13(6-4-12)18-20-22-23(21-18)9-14-7-16-17(8-15(14)19)25-10-24-16/h3-8,11H,9-10H2,1-2H3

InChI Key

UXTDKEUHZXHQLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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